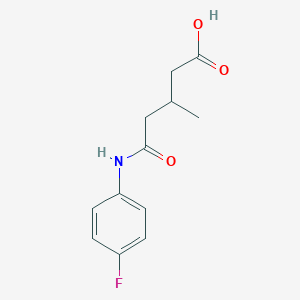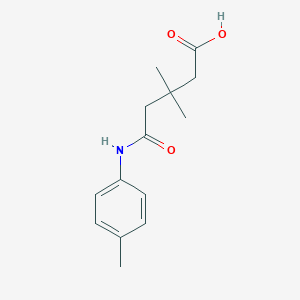![molecular formula C19H25N3O3S B277004 N-[3-(diethylamino)propyl]-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B277004.png)
N-[3-(diethylamino)propyl]-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
GBR 12909 is a psychoactive drug that belongs to the class of phenyltropanes. It was first synthesized in the 1980s and has since been studied for its potential use in treating various neurological and psychiatric disorders, such as attention deficit hyperactivity disorder (ADHD), depression, and addiction.
Mechanism of Action
The mechanism of action of GBR 12909 involves its binding to the DAT and inhibiting the reuptake of dopamine. This leads to increased dopamine signaling in the brain, which can improve cognitive function, attention, and motivation. GBR 12909 has also been shown to have some affinity for the serotonin transporter (SERT) and norepinephrine transporter (NET), although its binding affinity for these transporters is much lower than its affinity for the DAT.
Biochemical and Physiological Effects:
GBR 12909 has been shown to have a number of biochemical and physiological effects, including increased dopamine signaling, improved cognitive function, and increased locomotor activity. It has also been shown to have some antidepressant and anxiolytic effects, although these effects are less pronounced than its effects on dopamine signaling.
Advantages and Limitations for Lab Experiments
One of the main advantages of GBR 12909 for lab experiments is its high affinity for the DAT, which makes it a useful tool for studying dopamine signaling in the brain. However, its effects on other neurotransmitter systems, such as the SERT and NET, may limit its usefulness for studying specific neurotransmitter pathways. Additionally, GBR 12909 has been shown to have some potential for abuse, which may limit its use in certain experimental settings.
Future Directions
There are several future directions for research on GBR 12909, including further studies on its potential use in treating neurological and psychiatric disorders, as well as studies on its mechanism of action and effects on other neurotransmitter systems. Additionally, further studies on the potential for abuse and addiction liability of GBR 12909 may be useful in determining its potential clinical applications.
Synthesis Methods
The synthesis of GBR 12909 involves several steps, including the condensation of 3-(diethylamino)propylamine with 6-chloro-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide. The resulting compound is then purified and characterized using various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Scientific Research Applications
GBR 12909 has been extensively studied for its potential use in treating various neurological and psychiatric disorders. In particular, it has been shown to have a high affinity for the dopamine transporter (DAT), which is responsible for the reuptake of dopamine in the brain. By inhibiting the reuptake of dopamine, GBR 12909 can increase the concentration of dopamine in the synaptic cleft, leading to increased dopamine signaling and improved cognitive function.
properties
Molecular Formula |
C19H25N3O3S |
|---|---|
Molecular Weight |
375.5 g/mol |
IUPAC Name |
N-[3-(diethylamino)propyl]-1-methyl-2-oxobenzo[cd]indole-6-sulfonamide |
InChI |
InChI=1S/C19H25N3O3S/c1-4-22(5-2)13-7-12-20-26(24,25)17-11-10-16-18-14(17)8-6-9-15(18)19(23)21(16)3/h6,8-11,20H,4-5,7,12-13H2,1-3H3 |
InChI Key |
ZDLAFWQHSUZNFL-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCCNS(=O)(=O)C1=C2C=CC=C3C2=C(C=C1)N(C3=O)C |
Canonical SMILES |
CCN(CC)CCCNS(=O)(=O)C1=C2C=CC=C3C2=C(C=C1)N(C3=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Oxo-4-[(2-thienylmethyl)amino]butanoic acid](/img/structure/B276921.png)
![3-[(1H-indol-3-ylmethyl)sulfanyl]-N-[(5-methyl-2-furyl)methyl]propanamide](/img/structure/B276922.png)
![N-(4-cyanophenyl)-5-[4-(4-fluorophenyl)piperazin-1-yl]-5-oxopentanamide](/img/structure/B276923.png)
![2-methyl-1-[(5-phenyl-1,3,4-thiadiazol-2-yl)methyl]-1H-indole](/img/structure/B276925.png)
![1H-indol-2-yl-[4-(2-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B276926.png)
![1-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy]ethanone](/img/structure/B276929.png)
![1-[4-(2-Fluorophenyl)piperazin-1-yl]-4-(4-phenylpiperazin-1-yl)butane-1,4-dione](/img/structure/B276931.png)
![N~1~-(4-isopropylphenyl)-N~4~-[2-(1-pyrrolidinyl)ethyl]succinamide](/img/structure/B276934.png)
![3-{1-[2-(3-methoxyphenyl)-1H-indol-3-yl]-3-oxo-1,3-dihydro-2H-isoindol-2-yl}propanoic acid](/img/structure/B276937.png)

![5-[(2,4-Dimethoxyphenyl)amino]-3-methyl-5-oxopentanoic acid](/img/structure/B276942.png)

![{2-[(4-Chlorophenyl)amino]-2-oxoethoxy}acetic acid](/img/structure/B276947.png)
![(2-{[4-(Benzyloxy)phenyl]amino}-2-oxoethoxy)acetic acid](/img/structure/B276950.png)